molecular formula C18H12BrN3O3 B7710161 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

Cat. No. B7710161
M. Wt: 398.2 g/mol
InChI Key: MCOWIQBXQADWRA-UHFFFAOYSA-N
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Description

The compound “3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, an oxadiazole ring, and a methoxyquinolinol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antifungal Activity

The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains. Although it exhibited only moderate activity (with an inhibition percentage of 46%), this finding encourages further exploration of related structures as potential antifungal candidates .

Coordination Chemistry

Both pyrazoles and β-ketoenols play essential roles in coordination chemistry. This compound’s ability to form stable complexes with transition metals could be explored for applications in catalysis, sensors, or materials science .

Biological Activity

Given the diverse biological activities associated with pyrazoles and β-ketoenols, further studies might uncover additional properties. These include antitumor, antiviral, anti-inflammatory, and anti-anxiety effects .

Drug Development

β-ketoenols have been investigated as potential drugs against HIV, cancer, and influenza. Researchers could explore modifications to optimize this compound for specific therapeutic applications .

Chelating Ligands

Pyrazoles are known chelating ligands. Investigating this compound’s coordination behavior with transition metals could lead to novel ligands for metal-based applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or comes into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research could involve testing its efficacy and safety in clinical trials .

properties

IUPAC Name

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOWIQBXQADWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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